molecular formula C13H26N2O4 B13494275 4-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid

4-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid

Cat. No.: B13494275
M. Wt: 274.36 g/mol
InChI Key: GPLXUAMXSJNJNE-UHFFFAOYSA-N
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Description

4-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, which means it can be removed under acidic conditions, making it useful in multi-step synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid typically involves the protection of an amine group with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with gentle heating.

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected compounds can be scaled up using flow microreactor systems. These systems allow for the continuous introduction of the Boc group into a variety of organic compounds, providing a more efficient and sustainable method for large-scale production .

Mechanism of Action

The mechanism of action of 4-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid primarily involves the protection and deprotection of amine groups. The Boc group protects the amine from unwanted reactions during synthesis and can be selectively removed under acidic conditions to reveal the free amine . This allows for precise control over the reactivity of the compound during multi-step synthesis processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid is unique due to its specific structure, which allows for the protection of both primary and secondary amines. This dual protection capability makes it particularly useful in complex synthetic routes where multiple amine groups need to be protected and deprotected selectively .

Properties

Molecular Formula

C13H26N2O4

Molecular Weight

274.36 g/mol

IUPAC Name

4-[methyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]butanoic acid

InChI

InChI=1S/C13H26N2O4/c1-13(2,3)19-12(18)14-8-6-10-15(4)9-5-7-11(16)17/h5-10H2,1-4H3,(H,14,18)(H,16,17)

InChI Key

GPLXUAMXSJNJNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCN(C)CCCC(=O)O

Origin of Product

United States

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